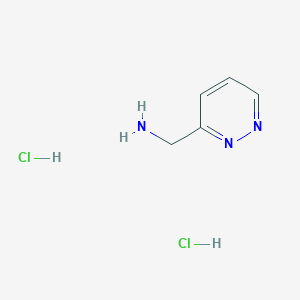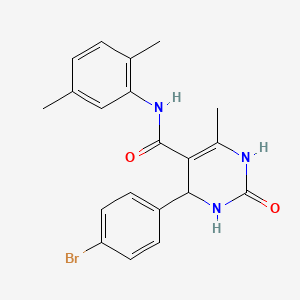
1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ring Cleavage Reactions
- Chemical Reactions and Derivatives : This compound is involved in ring cleavage reactions, leading to various derivatives such as pyrimidines, acetoacetamides, urethanes, carboxamides, and butenamides. These reactions highlight its potential in synthetic organic chemistry and the creation of new molecules (Kinoshita et al., 1989).
Synthesis of Heterocyclic Compounds
- Creation of Thiazolo- and Oxazolo-pyrimidines : The compound plays a role in the synthesis of thiazolo- and oxazolo-[5,4-d] pyrimidines, demonstrating its utility in the development of heterocyclic compounds which are significant in pharmaceutical and materials science (Hurst et al., 1991).
Chemical Structure and Interactions
- Supramolecular Structures : Research has also focused on understanding the supramolecular structures of derivatives of this compound. This includes analyzing crystal structures, hydrogen bonding interactions, and molecular packing, which are essential for understanding its physical and chemical properties (Low et al., 2002).
Photophysical Properties and Applications
- Development of pH-Sensors and Logic Gates : Derivatives of this compound have been used to create chromophores exhibiting solid-state fluorescence and solvatochromism. These properties suggest potential applications in developing colorimetric pH sensors and logic gates, crucial for analytical and diagnostic tools (Yan et al., 2017).
Synthesis of Novel Compounds
- Synthesis of New Carbamate Derivatives : The compound has been used in the synthesis of new carbamate derivatives of indole, highlighting its role in the generation of novel chemical entities with potential pharmacological properties (Velikorodov et al., 2010).
Antimicrobial Screening
- Potential Chemotherapeutic Agents : Novel azaimidoxy compounds derived from this compound have been synthesized and screened for antimicrobial activities. This indicates its potential use in developing chemotherapeutic agents (Jain et al., 2006).
Tautomeric Preferences and Stability
- Density Functional Theory (DFT) Studies : DFT calculations have been used to study tautomeric preferences and stability of compounds related to 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione. This provides insights into the compound's chemical behavior and stability under different conditions (Dobosz et al., 2010).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-11-14(2)23-20(22-13)27-17-9-10-24(12-17)19(26)8-7-18(25)15-3-5-16(21)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWKHDWZYBQQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2437321.png)
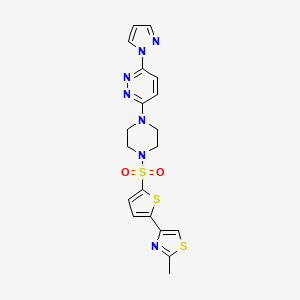
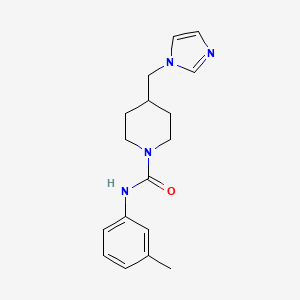
![N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2437325.png)
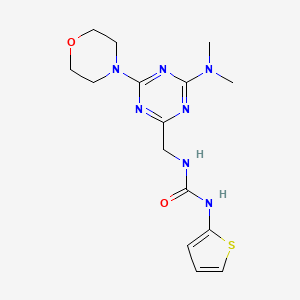
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)
![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)
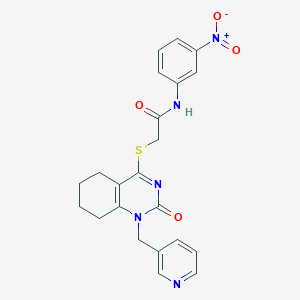
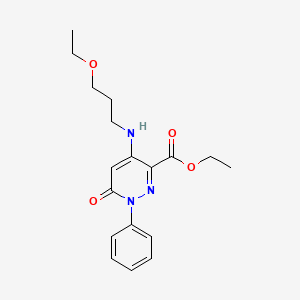
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2437336.png)
